molecular formula C16H15ClN5O5PS2 B10765347 Sp-8-CPT-cAMPS

Sp-8-CPT-cAMPS

Cat. No.: B10765347
M. Wt: 487.9 g/mol
InChI Key: IVNQJYQKSYRLTE-IYKFWPKASA-N
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Description

Sp-8-CPT-Cyclic AMPS (sodium salt) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that potently and selectively activates protein kinase A. This compound is a structural combination of the lipophilic and non-hydrolyzable cAMP analogs 8-CPT-Cyclic AMP and Sp-Cyclic AMPS . It is widely used in scientific research to investigate the effects of cAMP-dependent protein kinase A signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sp-8-CPT-Cyclic AMPS involves the combination of 8-CPT-Cyclic AMP and Sp-Cyclic AMPS.

Industrial Production Methods

Industrial production methods for Sp-8-CPT-Cyclic AMPS are not widely published. it is likely that the synthesis involves large-scale organic synthesis techniques, purification processes such as crystallization or chromatography, and stringent quality control measures to ensure high purity and consistency .

Mechanism of Action

Sp-8-CPT-Cyclic AMPS exerts its effects by selectively activating protein kinase A. It binds to the regulatory subunits of protein kinase A, causing a conformational change that releases the catalytic subunits. These catalytic subunits then phosphorylate target proteins, leading to various cellular responses . The molecular targets and pathways involved include the cyclic adenosine monophosphate-dependent signaling pathway and downstream effectors such as transcription factors and enzymes .

Properties

Molecular Formula

C16H15ClN5O5PS2

Molecular Weight

487.9 g/mol

IUPAC Name

(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C16H15ClN5O5PS2/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20)/t9-,11-,12-,15-,28?/m1/s1

InChI Key

IVNQJYQKSYRLTE-IYKFWPKASA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)O

Origin of Product

United States

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